Adb-hexinaca
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Overview
Description
ADB-HEXINACA, also known as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist. It is a designer drug that has been found in some synthetic cannabis products since early 2021. This compound is a longer chain homologue of previously encountered synthetic cannabinoids such as ADB-BUTINACA and ADB-PINACA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ADB-HEXINACA involves the reaction of 1-hexyl-1H-indazole-3-carboxylic acid with 1-amino-3,3-dimethyl-1-oxobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: ADB-HEXINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated and ketone derivatives.
Reduction: Reduction reactions can convert ketone groups back to alcohols.
Substitution: Substitution reactions can occur at the indazole ring or the hexyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated and ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
ADB-HEXINACA has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects and toxicological profile.
Industry: Used in the development of new synthetic cannabinoids and related compounds.
Mechanism of Action
ADB-HEXINACA exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of this compound to these receptors activates intracellular signaling pathways, leading to its psychoactive effects .
Comparison with Similar Compounds
- ADB-BUTINACA
- ADB-PINACA
- ADB-CHMINACA
- ADB-FUBINACA
- ADB-4en-PINACA
- JWH-019
Comparison: ADB-HEXINACA is unique due to its longer hexyl chain, which differentiates it from other synthetic cannabinoids like ADB-BUTINACA and ADB-PINACA. This structural difference can influence its binding affinity and potency at cannabinoid receptors, potentially leading to distinct pharmacological effects .
Properties
Molecular Formula |
C20H30N4O2 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexylindazole-3-carboxamide |
InChI |
InChI=1S/C20H30N4O2/c1-5-6-7-10-13-24-15-12-9-8-11-14(15)16(23-24)19(26)22-17(18(21)25)20(2,3)4/h8-9,11-12,17H,5-7,10,13H2,1-4H3,(H2,21,25)(H,22,26) |
InChI Key |
PZMLDAGKYPJWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |
Origin of Product |
United States |
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